Epofolate

Folate receptor alpha Targeted drug delivery Quantitative whole-body autoradiography

Epofolate (BMS-753493) is the definitive FRα-targeted epothilone conjugate, linking microtubule-stabilizing BMS-748285 to folate via a cleavable disulfide peptide linker for receptor-mediated endocytosis and selective intratumoral release. It achieves 3- to 5-fold differential uptake in FRα+ vs. FRα– tumors, unlike unconjugated BMS-748285. Its distinct linker chemistry provides unique release kinetics vs. other folate conjugates. Use with BMS-748285 as a negative control. Ideal for targeted PK/PD and neurotoxicity studies. Request a quote.

Molecular Formula C23H25FN2O6
Molecular Weight
Cat. No. B1574328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpofolate
SynonymsCode name: BMS753493;  BMS-753493;  BMS 753493.; NONE
Molecular FormulaC23H25FN2O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Epofolate (BMS-753493): A Folate Receptor-Targeted Epothilone Conjugate for Targeted Antimitotic Research Applications


Epofolate (BMS-753493) is a folate receptor-targeting antimitotic agent belonging to the class of epothilone-folate conjugates [1]. It comprises a potent epothilone analog (BMS-748285) covalently linked via a peptide linker containing a cleavable disulfide bond to a folate moiety [2]. This molecular design facilitates selective delivery of the microtubule-stabilizing cytotoxic payload into cells overexpressing folate receptor alpha (FRα), a biomarker frequently upregulated in various epithelial tumors including ovarian, renal, and breast cancers [3]. Epofolate represents a strategic approach to improving the therapeutic index of epothilone-based chemotherapy by leveraging FRα-mediated endocytosis for targeted intracellular drug release [4].

Why Unconjugated Epothilones or Alternative Folate Conjugates Cannot Substitute for Epofolate in FRα-Targeted Studies


Generic substitution with the unconjugated epothilone analog BMS-748285 or alternative folate-targeted conjugates (e.g., vintafolide) fails to replicate Epofolate's unique targeting and payload release profile. Unconjugated BMS-748285 exhibits no preferential tumor uptake in FRα+ versus FRα– models, eliminating any tissue-selective advantage [1]. Conversely, vintafolide, while also FRα-targeted, employs a distinct payload (vinca alkaloid) with a different mechanism of action (microtubule destabilization) and exhibits a distinct clinical safety and efficacy profile in ovarian cancer populations [2]. Furthermore, Epofolate's specific linker chemistry—a peptide spacer incorporating a disulfide bond—is engineered for endosomal cleavage, a feature that critically influences intratumoral drug release kinetics and cannot be assumed interchangeable with other folate conjugates [3]. Therefore, experimental outcomes in FRα-targeted research are compound-specific and cannot be generalized across the class.

Quantitative Evidence Differentiating Epofolate from Closest Analogs and Unconjugated Payload


Differential Tumor Uptake of Radiolabeled Epofolate in FRα+ vs. FRα– Xenografts Versus Unconjugated BMS-748285

Epofolate (BMS-753493) demonstrates selective accumulation in folate receptor alpha (FRα)-overexpressing tumors relative to FRα-negative tumors, a targeting advantage not observed with its unconjugated epothilone payload BMS-748285. Following intravenous administration of [3H]BMS-753493 to mice bearing bilateral FRα+ (98M109) and FRα– (M109) tumors, radioactivity levels were 3- to 5-fold higher in FRα+ tumors compared to FRα– tumors at 48 hours post-dose [1]. In stark contrast, administration of equimolar [3H]BMS-748285 resulted in minimal differential uptake (<2.3-fold) between the two tumor types, confirming that folate conjugation is essential for achieving FRα-mediated tumor targeting [2].

Folate receptor alpha Targeted drug delivery Quantitative whole-body autoradiography

Intratumoral Concentration of Active Payload BMS-748285 Following Epofolate Administration Versus Direct BMS-748285 Dosing

Administration of Epofolate results in significantly higher intratumoral concentrations of the active cytotoxic moiety BMS-748285 in FRα+ tumors compared to FRα– tumors, a differentiation not achieved by direct dosing of BMS-748285. LC-MS/MS analysis revealed that BMS-748285 levels in 98M109 (FRα+) tumors were 2.0- to 3.0-fold greater than in M109 (FRα–) tumors following intravenous Epofolate administration [1]. In comparison, administration of unconjugated BMS-748285 produced no meaningful difference in payload concentration between the two tumor types (<1.2-fold) [2]. This indicates that folate conjugation not only enhances tumor localization of the conjugate but also facilitates greater delivery of the active drug to FRα+ tumor tissue.

Pharmacokinetics Tumor drug concentration LC-MS/MS

Reduced Incidence and Severity of Peripheral Neuropathy and Neutropenia Relative to Epothilone Class

In Phase I/IIa clinical studies, Epofolate (BMS-753493) exhibited a modified toxicity profile compared to the epothilone class of anticancer agents. While toxicities characteristic of epothilones were observed, the incidence and severity of peripheral neuropathy and neutropenia appeared to be reduced. Clinical investigators noted that 'peripheral neuropathy and neutropenia appear to have been less frequent and less severe as compared to epothilones' [1]. Although this observation is derived from cross-trial comparison rather than a randomized head-to-head study, it suggests that folate receptor targeting may spare certain normal tissues from epothilone-related toxicity, a hypothesis consistent with reduced systemic exposure of the active moiety to non-target tissues.

Toxicity profile Peripheral neuropathy Phase I clinical trial

FRα Binding Affinity Comparable to Native Folic Acid

Epofolate (BMS-753493) retains high-affinity binding to folate receptor alpha (FRα) following conjugation of the epothilone payload. In vitro characterization studies demonstrated that BMS-753493 'effectively binds to FRα in a manner comparable to folic acid' [1]. This retention of receptor recognition is critical for maintaining the tumor-targeting function of the conjugate. While quantitative binding constants (Kd) were not reported in the available abstracts, the qualitative comparison to the native ligand establishes that Epofolate's folate moiety remains accessible and functional for FRα engagement, a necessary but not sufficient condition for targeted delivery.

Receptor binding Folate receptor alpha Ligand affinity

Recommended Research Applications for Epofolate Based on Verified Differentiating Evidence


Preclinical Evaluation of FRα-Targeted Microtubule Stabilization in FRα+/FRα– Dual Xenograft Models

Epofolate is uniquely suited for studies requiring demonstration of FRα-dependent tumor selectivity for microtubule-stabilizing agents. The established 3- to 5-fold differential tumor uptake between FRα+ and FRα– xenografts [1] provides a quantifiable benchmark for assessing targeting efficiency, and the availability of the unconjugated comparator BMS-748285 enables rigorous experimental controls to dissect targeting-dependent versus independent pharmacological effects [2].

Investigational Studies of Epothilone-Class Toxicity Mitigation via Folate Receptor Targeting

Researchers seeking to understand the mechanistic basis of epothilone-associated peripheral neuropathy and neutropenia may utilize Epofolate as a tool to evaluate whether FRα-restricted drug distribution alters the incidence and severity of these class-specific toxicities. The clinical observation of reduced neuropathy and neutropenia relative to epothilones [1] warrants further preclinical exploration in relevant animal models.

Pharmacokinetic/Pharmacodynamic Modeling of Folate-Targeted Small Molecule Drug Conjugates (SMDCs)

Epofolate's well-characterized tissue distribution and intratumoral payload release kinetics [1] make it a valuable reference compound for computational and experimental PK/PD studies of folate-targeted SMDCs. Its distinct linker chemistry (peptide spacer with disulfide bond) and payload class (epothilone) provide a comparative benchmark against other folate conjugates such as vintafolide (vinca alkaloid payload) [2].

In Vitro FRα Binding and Internalization Assays Using a Validated Epothilone-Based Probe

Given its demonstrated FRα binding affinity comparable to folic acid [1], Epofolate can serve as a validated positive control or probe in in vitro assays designed to screen for novel FRα ligands or to quantify FRα-mediated endocytosis efficiency in cancer cell lines. Its epothilone payload also permits downstream assessment of microtubule stabilization as a functional readout of successful targeted delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epofolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.